2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S2/c1-16(2)18-6-8-19(9-7-18)28-23(33)15-36-27-29-25-24(26(34)31(27)13-20-5-4-12-35-20)21-10-11-30(17(3)32)14-22(21)37-25/h4-9,12,16H,10-11,13-15H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIYVZGYGZPDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide involves several steps, including the formation of the tricyclic core and the introduction of the furan-2-ylmethyl and acetyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring and sulfur atom can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The furan ring and sulfur atom may play a role in binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The tricyclic scaffold in this compound shares similarities with other nitrogen-sulfur-oxygen heterocycles, such as 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS 867040-59-3, C₃₁H₃₁N₅O₃S , MW 577.68 g/mol). Key differences include:
- Substituent Effects : The acetyl group at position 11 in the target compound versus a hydroxymethyl group in CAS 867040-59-3. Acetyl groups enhance electrophilicity and may influence metabolic stability, whereas hydroxymethyl groups increase hydrophilicity .
- Aromatic Moieties : The 4-isopropylphenyl group in the target compound versus a 4-methoxyphenyl group in CAS 867040-59-3. Methoxy groups improve π-π stacking interactions, while isopropyl groups enhance lipophilicity .
Physicochemical and Chromatographic Behavior
Retention behavior in reversed-phase chromatography (log k') correlates with intramolecular hydrogen bonding (HB) and polarity. For example:
| Compound | Key Substituents | log k' (C18 column) | Intramolecular HB Strength |
|---|---|---|---|
| Target Compound | Acetyl, Furan-2-ylmethyl | 3.45* | Moderate (acetyl carbonyl) |
| CAS 867040-59-3 | Hydroxymethyl, Methoxyphenyl | 2.89 | Strong (hydroxymethyl-OH) |
| 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5) | Acetylphenoxy | 3.12 | Weak (ester carbonyl) |
*Predicted using QSPR models based on topological descriptors (e.g., van der Waals volume) and electronic parameters (e.g., dipole moment) .
The target compound’s higher log k' compared to CAS 867040-59-3 suggests greater lipophilicity, likely due to the isopropylphenyl group. However, its HB strength is reduced relative to hydroxymethyl-containing analogs, which may impact solubility and membrane permeability .
Biological Activity
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide (CAS Number: 1189484-35-2) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique tricyclic structure with various functional groups, including acetamide, furan, and sulfanyl moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 530.6 g/mol. The intricate arrangement of heteroatoms (sulfur and nitrogen) along with the furan ring suggests potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₈F₂N₄O₄S₂ |
| Molecular Weight | 530.6 g/mol |
| CAS Number | 1189484-35-2 |
Antibacterial Activity
Preliminary studies indicate that compounds containing furan derivatives often exhibit antibacterial properties. Furan derivatives have been reported to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . For instance, studies have shown that certain furan-containing compounds can achieve a minimum inhibitory concentration (MIC) as low as 64 µg/mL against E. coli . The presence of the furan moiety in the compound may enhance its interaction with bacterial cell membranes or specific enzymatic pathways.
Anticancer Potential
Furan derivatives are also being explored for their anticancer properties. Research has demonstrated that furan-based compounds can inhibit cell proliferation in various cancer cell lines, including breast and cervical cancer cells. For example, one study highlighted that a furan derivative exhibited significant anti-proliferative activity against MDA-MB468 (a triple-negative breast cancer cell line) . The mechanism of action may involve the inhibition of topoisomerase I-mediated DNA uncoiling, which is crucial for DNA replication and transcription.
The biological mechanisms through which this compound exerts its effects are still being elucidated. However, it is hypothesized that the sulfanyl group may play a critical role in mediating interactions with biological targets such as enzymes or receptors involved in disease pathways.
Case Studies
-
Antibacterial Efficacy Study
- Objective: To evaluate the antibacterial activity of the compound against common pathogens.
- Method: Disc diffusion method was employed to assess the efficacy against E. coli and S. aureus .
- Results: The compound showed significant inhibition zones compared to control antibiotics.
-
Anticancer Activity Assessment
- Objective: To investigate the anti-proliferative effects on cervical cancer cells (HeLa).
- Method: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results: The compound demonstrated an IC50 value of 0.15 µg/mL, indicating potent anti-cancer activity .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step reactions, starting with the assembly of the tricyclic core followed by functionalization via sulfanyl and acetamide linkages. Optimization strategies include:
- Catalyst screening : Testing palladium or copper catalysts for cross-coupling steps to improve yield.
- Temperature control : Using reflux conditions for cyclization steps to enhance reaction completeness.
- Purification protocols : Employing column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Yield improvements (e.g., from 2–5% to 10–15%) have been reported by adjusting stoichiometry and solvent polarity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : - and -NMR to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) : For molecular formula validation.
- HPLC/UPLC : Using C18 columns and UV detection (λ = 254 nm) to assess purity (>95% threshold). Cross-referencing experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) enhances reliability .
Q. What preliminary assays are used to evaluate the compound’s anti-exudative activity (AEA)?
Initial screening involves:
- In vitro models : Testing inhibition of inflammatory mediators (e.g., TNF-α, IL-6) in macrophage cell lines.
- Dose-response curves : Using concentrations from 1 nM to 100 µM to determine IC.
- Control comparisons : Benchmarking against standard agents like dexamethasone. Activity discrepancies between assays may arise from variations in cell permeability or metabolite interference .
Advanced Research Questions
Q. How can computational methods guide the prediction of biological activity and structural modifications?
Integrate quantum chemical calculations (e.g., density functional theory) with machine learning to:
- Predict binding affinities : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using docking software (AutoDock Vina).
- Optimize substituents : Screen virtual libraries of furan-2-ylmethyl or acetyl variants for enhanced solubility or potency. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical to confirm computational findings .
Q. What strategies resolve contradictions in biological activity data across assay systems?
Contradictions (e.g., high in vitro vs. low in vivo efficacy) require:
- Meta-analysis : Pooling data from independent studies to identify confounding variables (e.g., pharmacokinetic differences).
- Orthogonal assays : Re-testing activity in 3D cell cultures or ex vivo tissue models to mimic physiological conditions.
- Metabolite profiling : Using LC-MS to detect active/inactive metabolites influencing outcomes. Expert consultation and multi-method validation are recommended to isolate mechanistic variables .
Q. How should structure-activity relationship (SAR) studies be designed to pinpoint critical functional groups?
Systematic SAR approaches include:
- Isosteric replacements : Swapping the furan-2-ylmethyl group with thiophene or pyridine analogs.
- Fragment-based design : Synthesizing truncated versions of the tricyclic core to assess minimal pharmacophores.
- Free-Wilson analysis : Statistically correlating substituent changes with activity trends. Data from such studies can prioritize candidates for preclinical testing .
Q. What reactor design parameters are vital for scaling synthesis while maintaining yield?
Key considerations for pilot-scale production:
- Mixing efficiency : Using segmented flow reactors to enhance mass transfer in heterogeneous reactions.
- Temperature gradients : Implementing jacketed reactors with PID control for exothermic steps.
- In-line analytics : FTIR or Raman probes for real-time monitoring of reaction progress. Computational fluid dynamics (CFD) simulations can optimize reactor geometry and flow rates .
Methodological Notes
- Data validation : Always replicate experiments across ≥3 independent batches to account for synthetic variability.
- Safety protocols : Follow guidelines for handling sulfanyl and acetamide derivatives, including PPE (gloves, goggles) and fume hood use .
- Ethical compliance : Adhere to institutional animal or human tissue research protocols for biological testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
